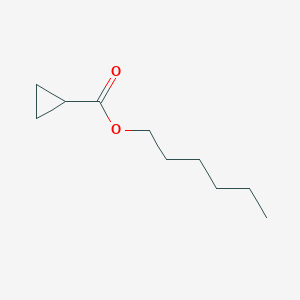

Hexyl cyclopropanecarboxylate

Vue d'ensemble

Description

Hexyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring attached to a carboxylate group and a hexyl chain. This compound is part of the cyclopropanecarboxylate family, known for their unique ring strain and reactivity. This compound is used in various chemical and industrial applications due to its distinctive structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using dihalocarbenes, followed by esterification with hexanol. The reaction typically requires a catalyst such as zinc iodide and is carried out under controlled temperature conditions to ensure the formation of the cyclopropane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the cyclopropanation of olefins using diazo compounds, followed by esterification. This method allows for large-scale production while maintaining high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the hexyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Cyclopropanecarboxylic acid derivatives.

Reduction: Hexyl cyclopropanol.

Substitution: Various substituted cyclopropanecarboxylates.

Applications De Recherche Scientifique

Insecticidal and Acaricidal Properties

Hexyl cyclopropanecarboxylate has been identified as an effective insecticide and acaricide. Research indicates that compounds of this class exhibit significant insecticidal activity against various agricultural pests while demonstrating low toxicity to non-target organisms, such as mammals and aquatic life.

Case Study: Efficacy Against Pests

A study outlined in patent literature demonstrated the effectiveness of this compound against specific pests like the green rice leafhopper (Nephotettix cincticeps) and other Hemiptera species. The compound showed a high median lethal concentration (LC50), indicating strong efficacy against these pests while maintaining a low toxicity profile for warm-blooded animals and aquatic species .

| Pest Species | Efficacy (LC50) | Toxicity to Non-targets |

|---|---|---|

| Green Rice Leafhopper | High | Low |

| Brown Planthopper | Moderate | Low |

| Aquatic Insects | High | Very Low |

Agricultural Applications

The primary application of this compound lies within agricultural pest management. Its formulation into emulsifiable concentrates allows for easy application in various agricultural settings, particularly in rice cultivation where pest pressure is significant.

Field Trials

Field trials have demonstrated that when applied at concentrations ranging from 500 ppm to 0.5 ppm, this compound significantly reduces pest populations without adversely affecting crop yield or quality. This selective action is crucial for sustainable agriculture practices .

Chemical Synthesis and Research

Beyond its use in pest control, this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications across various fields, including pharmaceuticals and materials science.

Potential Future Applications

- Pharmaceuticals : Its structural properties may lead to the development of new drug candidates targeting specific biological pathways.

- Material Science : The compound could be explored for use in creating new polymers or coatings with desirable properties.

Regulatory Considerations

The use of this compound as an insecticide is subject to regulatory scrutiny to ensure safety for humans and the environment. Regulatory bodies evaluate its efficacy and toxicity data before approval for commercial use.

Mécanisme D'action

The mechanism of action of hexyl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active cyclopropane carboxylate moiety, which can interact with various biological pathways .

Comparaison Avec Des Composés Similaires

Hexyl cyclopropanecarboxylate can be compared with other cyclopropanecarboxylates, such as:

- Methyl cyclopropanecarboxylate

- Ethyl cyclopropanecarboxylate

- Propyl cyclopropanecarboxylate

Uniqueness: this compound is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides additional hydrophobic interactions, which can be advantageous in certain applications .

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Activité Biologique

Hexyl cyclopropanecarboxylate, a compound characterized by its cyclopropane ring structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is an ester derived from cyclopropanecarboxylic acid and hexanol. Its unique cyclopropane moiety is of particular interest because compounds containing cyclopropane rings often exhibit distinct biological activities compared to their acyclic counterparts.

Fatty Acid Composition

Recent studies have identified this compound as a significant component of certain fatty acid profiles in human and animal tissues. For instance, it has been found in human adipose tissue and serum, constituting approximately 0.4% of total fatty acids . The presence of this compound in triacylglycerols and phospholipids suggests its potential role in lipid metabolism and energy homeostasis.

- Cyclooxygenase Activity : Research indicates that this compound can enhance the activity of cyclooxygenase enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, thereby influencing inflammatory processes .

- Calcium Channel Modulation : The compound has been implicated in modulating calcium channel activity, particularly N-type and T-type calcium channels. This modulation may have therapeutic implications for conditions such as pain, epilepsy, and cardiovascular diseases .

- Effects on Lipid Metabolism : The presence of this compound in adipose tissue suggests it may play a role in regulating lipid storage and mobilization, potentially impacting metabolic health .

Human Studies

A study involving obese women undergoing bariatric surgery highlighted the presence of this compound in adipose tissue and serum samples. The findings indicated that dietary restrictions led to a decrease in its levels, suggesting a link between dietary habits and the concentration of this compound in human tissues .

Animal Studies

In rat models, similar concentrations of this compound were observed as in humans. These studies demonstrated that dietary modifications could significantly alter the levels of this compound in both visceral and subcutaneous fat depots . Additionally, the compound's effects on heart tissues were explored, revealing potential cardioprotective properties through its interaction with various metabolic pathways .

Comparative Analysis of Biological Activities

| Activity | This compound | Other Cyclopropane Derivatives |

|---|---|---|

| Cyclooxygenase Activation | Yes | Varies |

| Calcium Channel Modulation | Yes | Yes |

| Presence in Human Tissue | Yes (0.4% total fatty acids) | Varies |

| Impact on Lipid Metabolism | Yes | Yes |

Propriétés

IUPAC Name |

hexyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYCGNMYMRDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.